Methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate;hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of Methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate;hydrochloride and related bicyclic structures involves several key steps. For example, Christensen et al. (1983) reported the synthesis of isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, highlighting the importance of the bicyclo[2.2.2]octane framework in medicinal chemistry (Christensen, Handlogten, Vadgama, de la Cuesta, Ballesteros, Trigo, & Avendaño, 1983). Palkó et al. (2013) described an efficient resolution and synthesis of enantiomers of 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid, highlighting the stereochemical considerations in the synthesis of bicyclic structures (Palkó, Hänninen, Sillanpää, & Fülöp, 2013).
Molecular Structure Analysis
The molecular structure of bicyclic compounds like Methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate;hydrochloride often features complex arrangements of atoms that confer unique properties. Moriguchi et al. (2014) characterized the molecular structure of a related chiral cyclic amino acid ester, revealing the intricate arrangements and stereochemistry inherent to these molecules (Moriguchi, Krishnamurthy, Arai, & Tsuge, 2014).
Chemical Reactions and Properties
Bicyclic compounds, including Methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate;hydrochloride, participate in a variety of chemical reactions. These reactions are often influenced by the compound's unique structure. For instance, Andersen et al. (1997) explored the synthesis of potential metabolites through reactions involving bicyclic structures, demonstrating the chemical reactivity of such frameworks (Andersen, Wang, Thompson, & Neumeyer, 1997).
Scientific Research Applications
Synthesis and Chemical Structure
- The synthesis of 3-aminobicyclo[3.2.1] octane-3-carboxylic acids and their comparison with widely used aminobicyclo compounds for specificity to membrane transport systems in cancer and hepatoma cells highlights the utility of these compounds in studying amino acid transport mechanisms. These synthesized compounds show potential in discriminating amino acid transport systems due to their reactivity with the Na+-independent amino acid transport system of test cells (Christensen et al., 1983).
- Research on enantiomers of aminobicyclo compounds, including their efficient synthesis and structural determination through NMR spectroscopy and X-ray crystallography, underscores the importance of these compounds in medicinal chemistry and the development of pharmaceuticals (Palkó et al., 2013).
Medicinal Chemistry and Applications
- The gold(III) tetrachloride salt of a related compound, L-cocaine, illustrates the complex interactions between organic molecules and metals, offering insights into potential drug design and the development of new therapeutic agents (Wood et al., 2007).
- Investigations into new conformationally restricted amino acid analogues with a bicyclo[2.2.2]octane skeleton contribute to our understanding of molecular design principles that could influence drug development, particularly in designing molecules with specific biological activities (Buñuel et al., 1996).
Safety And Hazards
properties
IUPAC Name |
methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c1-11(10(13)14-2)6-7-3-4-8(11)5-9(7)12;/h7-9H,3-6,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDKIPWFIXZNHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC1CC2N)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-2-methylbicyclo[2.2.2]octane-2-carboxylate hydrochloride |
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